molecular formula C9H14O3S B14030155 (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate

(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate

Cat. No.: B14030155
M. Wt: 202.27 g/mol
InChI Key: NVEIWUXAPVJYBL-YUMQZZPRSA-N
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Description

(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is a chiral cyclopropane derivative with a unique structure that includes an ethyl ester and an acetylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with a suitable olefin in the presence of a catalyst to form the cyclopropane ring. Subsequent thiolation and acetylation steps introduce the acetylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane derivatives.

Medicine

Industry

In the industrial sector, this compound may be used in the synthesis of agrochemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, while the cyclopropane ring can induce conformational changes in the target molecule, affecting its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,2R)-2-methylcyclohexane-1-carboxylate: Similar in structure but lacks the acetylthio group.

    Spirocyclic oxindoles: Share the cyclopropane ring but have different functional groups.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

ethyl (1S,2R)-2-(acetylsulfanylmethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O3S/c1-3-12-9(11)8-4-7(8)5-13-6(2)10/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1

InChI Key

NVEIWUXAPVJYBL-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1CSC(=O)C

Canonical SMILES

CCOC(=O)C1CC1CSC(=O)C

Origin of Product

United States

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